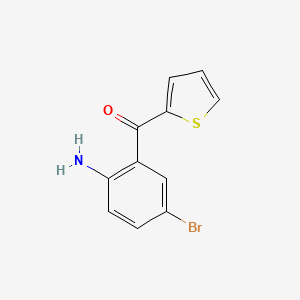

(2-Amino-5-bromophenyl)(thiophen-2-yl)methanone

Description

(2-Amino-5-bromophenyl)(thiophen-2-yl)methanone is an organic compound that features both a brominated phenyl group and a thiophene ring

Properties

CAS No. |

612527-00-1 |

|---|---|

Molecular Formula |

C11H8BrNOS |

Molecular Weight |

282.16 g/mol |

IUPAC Name |

(2-amino-5-bromophenyl)-thiophen-2-ylmethanone |

InChI |

InChI=1S/C11H8BrNOS/c12-7-3-4-9(13)8(6-7)11(14)10-2-1-5-15-10/h1-6H,13H2 |

InChI Key |

DIIWJWWQVOYGGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=C(C=CC(=C2)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-bromophenyl)(thiophen-2-yl)methanone typically involves the reaction of 2-amino-5-bromobenzoyl chloride with thiophene-2-carboxylic acid under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-bromophenyl)(thiophen-2-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Amino-5-bromophenyl)(thiophen-2-yl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of (2-Amino-5-bromophenyl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone: Similar structure but with a pyridine ring instead of thiophene.

(2-Amino-5-bromophenyl)(furan-2-yl)methanone: Contains a furan ring instead of thiophene.

Uniqueness

(2-Amino-5-bromophenyl)(thiophen-2-yl)methanone is unique due to the presence of both a brominated phenyl group and a thiophene ring, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.

Biological Activity

(2-Amino-5-bromophenyl)(thiophen-2-yl)methanone is a compound of interest due to its potential biological activities. The structural features of this compound suggest that it may exhibit various pharmacological properties, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of (2-Amino-5-bromophenyl)(thiophen-2-yl)methanone can be represented as follows:

This compound consists of a brominated phenyl group, an amino group, and a thiophene moiety, which are known to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds bearing similar structural motifs. For instance, derivatives with thiophene rings have shown significant inhibitory effects on various cancer cell lines. A study demonstrated that compounds with thiophene structures exhibited IC50 values ranging from 0.09 to 1.58 µM against CDK2 and TRKA kinases, which are crucial targets in cancer therapy . The presence of the bromine atom and amino group in (2-Amino-5-bromophenyl)(thiophen-2-yl)methanone may enhance its interaction with these targets, potentially leading to effective growth inhibition in cancer cells.

Table 1: Summary of Anticancer Activities

Antimicrobial Activity

The antimicrobial properties of thiophene-containing compounds have also been documented extensively. Compounds similar to (2-Amino-5-bromophenyl)(thiophen-2-yl)methanone have demonstrated activity against various bacterial and fungal strains. For example, derivatives exhibited minimum inhibitory concentrations (MIC) against Candida albicans and Aspergillus niger, suggesting that modifications in the structure can lead to enhanced antimicrobial efficacy .

Table 2: Antimicrobial Activity Overview

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been explored through various assays measuring cytokine release and enzyme inhibition. The presence of the amino group in (2-Amino-5-bromophenyl)(thiophen-2-yl)methanone may contribute to its ability to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease models.

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of thiophene derivatives that included similar structural elements as (2-Amino-5-bromophenyl)(thiophen-2-yl)methanone. These studies revealed promising results in terms of cytotoxicity against renal carcinoma cell lines, where certain derivatives showed significant cell cycle arrest and induction of apoptosis .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like (2-Amino-5-bromophenyl)(thiophen-2-yl)methanone. The incorporation of electron-withdrawing groups such as bromine enhances lipophilicity and bioavailability, while amino groups can improve interaction with biological targets.

Table 3: Structure–Activity Relationship Insights

| Structural Feature | Effect on Activity |

|---|---|

| Bromine at position 5 | Increases lipophilicity |

| Amino group | Enhances target binding |

| Thiophene ring | Exhibits broad-spectrum activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.